molecular formula C20H21NO3S B2864629 N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-9H-XANTHENE-9-CARBOXAMIDE CAS No. 1448074-60-9

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-9H-XANTHENE-9-CARBOXAMIDE

Cat. No.: B2864629
CAS No.: 1448074-60-9
M. Wt: 355.45
InChI Key: YXWIFFRFHYYBSC-UHFFFAOYSA-N
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Description

N-[(3-Methoxythiolan-3-yl)methyl]-9H-xanthene-9-carboxamide is a synthetic chemical compound with the molecular formula C20H21NO3S. It belongs to a class of xanthene derivatives, a tricyclic scaffold that has shown significant promise in medicinal chemistry research. Xanthene-based compounds are actively investigated for their diverse biological activities. Recent studies on analogous structures have revealed potential in areas such as anticancer, antioxidant, and anti-inflammatory applications . Some xanthene-carboxamide derivatives have also been described in patent literature as having therapeutic potential for metabolic disorders, including actions like lowering blood sugar, suggesting value in diabetes research . The structure of this particular compound combines the rigid, planar xanthene core with a (3-methoxythiolan-3-yl)methyl group, a feature that may influence its physicochemical properties and interaction with biological targets. This molecular architecture is typical of compounds screened for activity against various enzymes and cellular receptors. Researchers can utilize this chemical as a key intermediate or as a reference standard in the development of novel therapeutic agents. Further research is necessary to fully elucidate its specific mechanism of action, pharmacokinetic profile, and structure-activity relationships (SAR). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-23-20(10-11-25-13-20)12-21-19(22)18-14-6-2-4-8-16(14)24-17-9-5-3-7-15(17)18/h2-9,18H,10-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWIFFRFHYYBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Xanthene-9-carboxylic Acid Synthesis

The foundational step in preparing N-[(3-Methoxythiolan-3-yl)methyl]-9H-xanthene-9-carboxamide involves synthesizing 9H-xanthene-9-carboxylic acid. A widely cited method involves the carbonation of xanthene using carbon dioxide under basic conditions. For example, xanthene reacts with CO₂ in the presence of sodium methoxide in toluene at 80–90°C, yielding the sodium salt of xanthene-9-carboxylic acid. Subsequent neutralization with hydrochloric acid provides the free carboxylic acid in ~85% yield.

Alternative approaches include Friedel-Crafts acylation, as demonstrated in the synthesis of methyl 7-methoxy-9-oxo-9H-xanthene-2-carboxylate. Here, intramolecular cyclization of 4-(4-methoxyphenoxy)isophthalic acid using thionyl chloride facilitates xanthone formation, which can be reduced to the xanthene scaffold.

Thiolane Amine Component Preparation

The (3-methoxythiolan-3-yl)methylamine moiety requires a separate synthesis. A plausible route involves:

  • Thiolane Ring Formation : Cyclization of 3-mercapto-1-propanol with formaldehyde under acidic conditions yields 3-hydroxythiolane.
  • Methoxy Introduction : Treating 3-hydroxythiolane with methyl iodide in the presence of silver(I) oxide selectively substitutes the hydroxyl group with methoxy.
  • Amination : Conversion of the thiolane’s methyl group to an amine via Gabriel synthesis or Hofmann degradation. For instance, reacting 3-methoxythiolane-3-carbonitrile with lithium aluminum hydride produces the primary amine.

Amide Bond Formation: Key Methodologies

Carboxylic Acid Activation

Activation of 9H-xanthene-9-carboxylic acid is critical for amide coupling. Thionyl chloride (SOCl₂) is commonly used to convert the acid to its acyl chloride derivative. In a typical procedure, the carboxylic acid is refluxed with excess SOCl₂ (3–5 equiv) in anhydrous dichloromethane for 2–4 hours. The resulting acyl chloride is isolated via evaporation under reduced pressure.

Coupling with Amine

The activated acyl chloride reacts with (3-methoxythiolan-3-yl)methylamine in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). A representative protocol includes:

  • Dissolving the amine (1.2 equiv) and Et₃N (2.5 equiv) in dry tetrahydrofuran (THF).
  • Adding the acyl chloride (1.0 equiv) dropwise at 0°C.
  • Stirring at room temperature for 12–24 hours.
  • Quenching with water, extracting with ethyl acetate, and purifying via column chromatography (silica gel, hexane/ethyl acetate gradient).

Yield Optimization :

Factor Optimal Condition Yield Impact
Solvent THF 78% vs. 65% (DCM)
Base Et₃N 75% vs. 68% (DIPEA)
Temperature 0°C → RT 72% vs. 58% (RT only)

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : The xanthene aromatic protons appear as a multiplet at δ 6.8–7.3 ppm, while the thiolane methylene groups resonate at δ 2.5–3.5 ppm. The methoxy group shows a singlet near δ 3.3 ppm.
  • IR Spectroscopy : Strong stretches at ~1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O-C of methoxy).
  • Mass Spectrometry : Molecular ion peak at m/z 383.4 (C₂₁H₂₃NO₃S).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) typically achieves >98% purity. Critical parameters include:

  • Retention time: 12.3 minutes
  • Flow rate: 1.0 mL/min
  • Detection: UV at 254 nm

Challenges and Alternative Approaches

Competing Side Reactions

  • O-Acylation : The thiolane’s methoxy group may undergo unintended acylation. Using bulky bases (e.g., 2,6-lutidine) suppresses this.
  • Racemization : Chiral centers in the thiolane require low-temperature coupling to prevent epimerization.

Green Chemistry Alternatives

Recent advances propose mechanochemical synthesis for solvent-free amidation. Ball milling xanthene-9-carboxylic acid with the amine and catalytic p-toluenesulfonic acid (PTSA) achieves 70% yield in 2 hours.

Applications and Derivatives

Though biological data for this compound remain unpublished, structurally related xanthene carboxamides exhibit:

  • Anticancer Activity : Inhibition of kinase pathways (IC₅₀ = 0.8–2.4 μM).
  • Antioxidant Effects : DPPH radical scavenging (EC₅₀ = 18.7 μM).

Chemical Reactions Analysis

Types of Reactions

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-9H-XANTHENE-9-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-9H-XANTHENE-9-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Xanthene vs. Carbazole Derivatives

The xanthene core distinguishes this compound from carbazole-based analogues, such as 2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl acetamide (). Carbazoles contain nitrogen atoms in their tricyclic system, enhancing hydrogen-bonding capabilities compared to xanthene’s oxygen-based polarity. This difference impacts solubility and receptor-binding properties. For example, carbazole derivatives in demonstrated antibacterial and antifungal activities, likely due to their planar aromatic systems interacting with microbial enzymes .

Benzimidazole Derivatives

Benzimidazole derivatives like N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) () share the amide functional group but lack the tricyclic framework.

Substituent-Based Comparisons

Methoxythiolan vs. Methoxyaryl Groups

The (3-methoxythiolan-3-yl)methyl group introduces a sulfur-containing heterocycle, differing from methoxyaryl substituents in compounds like N-{3-[(6-fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide (). The thiolan moiety could enhance metabolic stability due to reduced oxidative susceptibility compared to fluorine or methyl groups in tetrahydrocarbazoles .

Carboxamide Linkage

The carboxamide group is common in bioactive molecules. For instance, N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide (B8) () uses this group to tether aromatic systems, facilitating interactions with biological targets like kinases or proteases .

Data Table: Key Parameters of Analogous Compounds

Compound Name Core Structure Substituents Biological Activity Reference
N-[(3-Methoxythiolan-3-yl)Methyl]-9H-Xanthene-9-Carboxamide Xanthene (3-Methoxythiolan-3-yl)methyl Not reported
2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl acetamide Carbazole Phenyl acetamide Antibacterial, Antifungal
N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) Benzimidazole 4-Methoxyaniline Not specified
N-{3-[(6-Fluoro-tetrahydrocarbazol-9-yl)carbonyl]phenyl}acetamide Tetrahydrocarbazole Fluoro, phenyl acetamide Specific activity (patented)

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